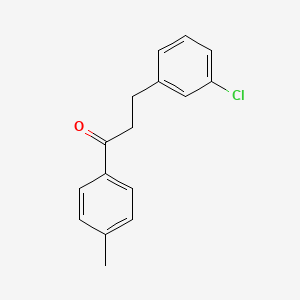

3-(3-Chlorophenyl)-4'-methylpropiophenone

Description

Contextualization of 3-(3-Chlorophenyl)-4'-methylpropiophenone within Aryl Ketone Chemistry

This compound is a specific example of a disubstituted propiophenone (B1677668). Its structure, featuring a 3-chlorophenyl group and a 4'-methylphenyl group, places it within the broader field of aryl ketone chemistry. The synthesis of such compounds often involves well-established organic reactions, with Friedel-Crafts acylation being a common method for creating the aryl ketone framework. In this approach, an appropriately substituted acyl chloride or anhydride (B1165640) reacts with an aromatic compound in the presence of a Lewis acid catalyst.

While specific research focused solely on this compound is not extensively documented in publicly available literature, its chemical identity is well-defined.

Table 1: Chemical Identity of this compound

| Identifier | Value |

|---|---|

| CAS Number | 898762-17-9 |

| Molecular Formula | C16H15ClO |

| Molecular Weight | 258.74 g/mol |

| IUPAC Name | 3-(3-chlorophenyl)-1-(4-methylphenyl)propan-1-one |

This data is compiled from chemical supplier databases.

Significance of Investigating Halogenated and Methyl-Substituted Propiophenone Structures

The presence of a halogen atom and a methyl group on the aromatic rings of a propiophenone structure significantly influences its physicochemical properties and reactivity. The investigation of such substitutions is a key aspect of medicinal chemistry and materials science.

The chlorine atom, a halogen, is an electron-withdrawing group that can affect the electron density of the aromatic ring and the reactivity of the carbonyl group. Halogenation is a common strategy in drug design to modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

The methyl group, on the other hand, is an electron-donating group. Its presence can influence the electronic properties of the molecule in a different manner, and its steric bulk can affect the molecule's conformation and interaction with its environment. The study of methyl-substituted propiophenones is relevant in the development of various organic compounds, including those with potential therapeutic applications. For instance, 4'-methylpropiophenone (B145568) is a known building block in the synthesis of some pharmaceutical compounds. sigmaaldrich.com

The combination of both a halogen and a methyl group in this compound creates a unique electronic and steric profile that could be of interest for specific chemical applications, though detailed studies on this particular combination are limited.

Overview of Academic Research Trajectories for Related Chemical Compounds

Academic research into substituted propiophenones and related aryl ketones has followed several key trajectories. A significant area of focus has been the development of novel synthetic methodologies to access these compounds with high efficiency and selectivity. This includes the refinement of classical methods like Friedel-Crafts acylation and the development of new catalytic systems.

Another major research direction is the exploration of the biological activities of these compounds. Propiophenone derivatives have been investigated for a wide range of therapeutic applications. For example, some have been studied for their potential as muscle relaxants or as intermediates in the synthesis of other pharmacologically active molecules. The structural similarity of this compound to known bioactive scaffolds suggests its potential as a subject for future investigation in medicinal chemistry.

Furthermore, research into the photophysical and material properties of aryl ketones is an active field. The carbonyl group in these molecules can participate in photochemical reactions, making them useful as photoinitiators or in other light-sensitive applications. The specific substitutions on the aromatic rings can be tailored to tune these properties.

Table 2: Comparison of Related Propiophenone Derivatives

| Compound Name | CAS Number | Molecular Formula | Key Research Context |

|---|---|---|---|

| Propiophenone | 93-55-0 | C9H10O | Parent compound, widely used as a synthetic intermediate and in fragrance applications. |

| 4'-Methylpropiophenone | 5337-93-9 | C10H12O | Intermediate in the synthesis of pharmaceuticals. sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

3-(3-chlorophenyl)-1-(4-methylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClO/c1-12-5-8-14(9-6-12)16(18)10-7-13-3-2-4-15(17)11-13/h2-6,8-9,11H,7,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXWFFKCGZCHISL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CCC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90644412 | |

| Record name | 3-(3-Chlorophenyl)-1-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898762-17-9 | |

| Record name | 1-Propanone, 3-(3-chlorophenyl)-1-(4-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898762-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Chlorophenyl)-1-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of 3 3 Chlorophenyl 4 Methylpropiophenone and Analogues

Strategies for the Construction of Substituted Propiophenone (B1677668) Skeletons

The formation of the aryl ketone core of propiophenones can be achieved through several distinct synthetic routes. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability. Key strategies include Friedel-Crafts acylation, the application of organometallic reagents, and the oxidation of alcohol precursors.

Friedel-Crafts Acylation Approaches for Aryl Ketones and Precursors (e.g., 4'-methylpropiophenone)

Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, providing a direct method for forming a carbon-carbon bond between an aromatic ring and an acyl group. byjus.comwikipedia.org This reaction is widely used to synthesize aryl ketones, including essential precursors like 4'-methylpropiophenone (B145568). chemicalbook.comnbinno.com The standard procedure involves the reaction of an aromatic compound, such as toluene (B28343), with an acylating agent like propionyl chloride or propionic anhydride (B1165640). chemicalbook.comscribd.com The reaction requires a strong Lewis acid catalyst, with aluminum chloride (AlCl₃) being the most traditional choice. chemicalbook.combyjus.com

The role of the Lewis acid is to activate the acylating agent, generating a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring. byjus.comlibretexts.org In the case of toluene, the methyl group is an activating, ortho-para directing group. However, in Friedel-Crafts acylation, the para-substituted product, 4'-methylpropiophenone, is formed almost exclusively due to the steric hindrance at the ortho position. libretexts.org

While effective, the classical use of stoichiometric amounts of AlCl₃ presents challenges, including significant waste generation and difficulties in catalyst recovery. wikipedia.orgresearchgate.net Consequently, research has focused on developing more sustainable and efficient catalytic systems. researchgate.net These include heterogeneous catalysts such as zeolites, acid-treated clays, and solid superacids like sulfated zirconia. scribd.comacs.org These solid acids offer advantages such as easier separation from the reaction mixture, potential for regeneration and reuse, and reduced environmental impact. scribd.comresearchgate.net

| Catalyst | Acylating Agent | Key Findings | Reference |

|---|---|---|---|

| Aluminum Chloride (AlCl₃) | Propionyl Chloride | Traditional, efficient Lewis acid catalyst. Typically used in stoichiometric amounts. | chemicalbook.com |

| UDCaT-5 (Solid Mesoporous Superacid) | Propionic Anhydride | Active, selective, stable, and reusable catalyst. Reaction performed at 180°C without solvent. | scribd.com |

| Zeolites (e.g., HBEA, HY) | Acyl Chlorides | Catalytic activity depends on pore dimensions and acid strength. Large-pore zeolites show higher conversion. | acs.org |

| Zinc Oxide (ZnO) | Acid Chlorides | Efficient catalyst for solvent-free acylation at room temperature. Reusable up to three times. | researchgate.net |

Application of Organometallic Reagents in Propiophenone Synthesis (e.g., Grignard reactions)

Organometallic reagents, particularly Grignard reagents (RMgX), offer a powerful alternative for constructing propiophenone skeletons. libretexts.org This approach involves the nucleophilic addition of a carbanion equivalent to a suitable electrophile. libretexts.org There are two primary pathways utilizing this chemistry for propiophenone synthesis: the reaction of an aryl Grignard reagent with a propionyl electrophile or the reaction of an ethyl Grignard reagent with a benzoyl electrophile.

For instance, 3'-methylpropiophenone (B1582660) can be synthesized by first preparing a Grignard reagent from m-bromotoluene. This organometallic species is then reacted with propionitrile. The resulting intermediate is subsequently hydrolyzed to yield the target ketone. This method is highly effective for producing specific isomers that might be difficult to obtain through other means. Similarly, the reaction of an ethylmagnesium bromide with a substituted benzonitrile (B105546) can yield the corresponding propiophenone. wikipedia.org A multi-step continuous flow process based on the Grignard reaction has been developed for the synthesis of 3-methoxypropiophenone, demonstrating the scalability and efficiency of this approach. acs.orgncl.res.in

| Target Propiophenone | Grignard Reagent | Electrophile | Yield | Reference |

|---|---|---|---|---|

| 3'-Methylpropiophenone | m-Tolylmagnesium bromide | Propionitrile | 46.8% | |

| 3,5-Difluoropropiophenone | Ethylmagnesium bromide | 3,5-Difluorobenzonitrile | Not specified | wikipedia.org |

| 3-Methoxypropiophenone | 3-Methoxyphenylmagnesium bromide | Propionitrile | 84% (continuous flow) | ncl.res.in |

Oxidative Pathways for Propiophenone Formation from Alcohol Precursors

The oxidation of secondary alcohols is a fundamental and reliable method for the synthesis of ketones, including substituted propiophenones. byjus.comlscollege.ac.in This strategy involves a two-step process: first, the synthesis of a secondary alcohol precursor, such as 1-(4-methylphenyl)propan-1-ol, followed by its oxidation to the corresponding ketone, 4'-methylpropiophenone. chemicalbook.com

The alcohol precursor can be readily prepared, for example, through the reaction of an appropriate Grignard reagent (e.g., ethylmagnesium bromide) with an aromatic aldehyde (e.g., p-tolualdehyde). google.com The subsequent oxidation step can be accomplished using a wide variety of oxidizing agents. organic-chemistry.org Classical reagents include chromium-based compounds like chromic acid (H₂CrO₄, Jones reagent), pyridinium (B92312) chlorochromate (PCC), and potassium dichromate (K₂Cr₂O₇) in acidic solution. lscollege.ac.inchemguide.co.uklibretexts.org PCC is known for being a milder reagent that can convert secondary alcohols to ketones efficiently without significant side reactions. libretexts.org

Modern synthetic chemistry often favors catalytic methods that are more environmentally benign. A notable example is the catalytic oxidation of 3'-methyl phenylpropyl alcohol using oxygen as the ultimate oxidant. google.com This reaction is facilitated by a composite catalyst system consisting of a nitroxide radical (like TEMPO), an inorganic bromide, and a nitrite. google.com Such systems are highly selective and can be reused, aligning with the principles of green chemistry. organic-chemistry.org

Synthesis of Related Chalcone (B49325) Analogues via Condensation Reactions (e.g., Claisen-Schmidt Condensation)

Chalcones, or α,β-unsaturated ketones, are valuable synthetic intermediates that can be prepared from propiophenone precursors. scispace.comnih.gov They serve as key building blocks for flavonoids and various heterocyclic compounds. nih.govresearchgate.net The most common method for synthesizing chalcones is the Claisen-Schmidt condensation, which is a base- or acid-catalyzed crossed aldol (B89426) condensation between an aromatic ketone and an aromatic aldehyde. scispace.comresearchgate.net

In the context of synthesizing analogues of 3-(3-Chlorophenyl)-4'-methylpropiophenone, a relevant Claisen-Schmidt reaction would involve the condensation of 4'-methylpropiophenone with 3-chlorobenzaldehyde (B42229). The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an alcohol solvent. researchgate.netnumberanalytics.com The base deprotonates the α-carbon of the ketone, generating an enolate ion which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the conjugated chalcone product. numberanalytics.com The reaction conditions can be optimized to achieve high yields and selectivity. numberanalytics.comresearchgate.net

Reaction Mechanism Elucidation for Propiophenone and Chalcone Formation

Understanding the reaction mechanisms is crucial for controlling and optimizing the synthesis of propiophenones and chalcones.

Friedel-Crafts Acylation Mechanism: The mechanism proceeds in several distinct steps. byjus.comlibretexts.org

Formation of the Electrophile: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the halogen of the acyl chloride, which facilitates the departure of the halide ion and forms a highly reactive, resonance-stabilized acylium ion (R-C≡O⁺). chemicalbook.combyjus.com

Electrophilic Attack: The acylium ion acts as a potent electrophile and is attacked by the π-electrons of the aromatic ring. This step disrupts the aromaticity of the ring and forms a carbocation intermediate known as an arenium ion or sigma complex. libretexts.org

Deprotonation: A weak base, typically [AlCl₄]⁻, removes a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final aryl ketone product and HCl. byjus.comlibretexts.org

Claisen-Schmidt Condensation Mechanism: This base-catalyzed reaction also follows a stepwise pathway. numberanalytics.com

Enolate Formation: A strong base (e.g., OH⁻) removes an acidic α-hydrogen from the ketone (e.g., 4'-methylpropiophenone) to form a resonance-stabilized enolate ion. numberanalytics.com

Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aldehyde (e.g., 3-chlorobenzaldehyde), forming a tetrahedral alkoxide intermediate. numberanalytics.com

Protonation: The alkoxide is protonated by a solvent molecule (e.g., ethanol (B145695) or water) to give a β-hydroxy ketone (aldol addition product).

Dehydration: Under the reaction conditions, this aldol intermediate is readily dehydrated. The base removes a proton from the α-carbon, leading to the elimination of a hydroxide ion and the formation of a stable, conjugated α,β-unsaturated ketone (chalcone). numberanalytics.com

Catalytic Systems and Reaction Optimization in Propiophenone and Chalcone Synthesis

Optimizing reaction conditions and employing advanced catalytic systems are key to improving the efficiency, selectivity, and sustainability of propiophenone and chalcone synthesis.

In Friedel-Crafts acylation , a significant area of research is the replacement of traditional homogeneous Lewis acids like AlCl₃ with solid, reusable catalysts. researchgate.netacs.org Various materials have been investigated, including zeolites, clays, heteropoly acids, and metal oxides. acs.org For example, the use of a solid mesoporous superacid, UDCaT-5, for the acylation of toluene with propionic anhydride demonstrated high activity and selectivity for the desired 4'-methylpropiophenone. scribd.com The rate of reaction was found to increase with temperature, catalyst loading, and the mole ratio of toluene to propionic anhydride. scribd.com

For the Claisen-Schmidt condensation , optimization focuses on the choice of catalyst, solvent, and energy input. While aqueous or alcoholic solutions of NaOH or KOH are standard, various other catalytic systems have been explored to improve yields and shorten reaction times. researchgate.netrsc.org Solvent-free conditions, often involving grinding the reactants with a solid base like NaOH, represent a green chemistry approach that can lead to high yields and easy product isolation. researchgate.netrsc.org The use of microwave irradiation has also been shown to dramatically reduce reaction times and improve yields by providing efficient and uniform heating. numberanalytics.comnih.gov Heterogeneous catalysts, such as nano-structured magnesium oxide or hydrotalcite, have been employed, offering the benefits of easy recovery and recyclability. researchgate.net

| Reaction | Strategy | Example System/Condition | Advantages | Reference |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Heterogeneous Catalysis | Zeolites, Sulfated Zirconia, UDCaT-5 | Catalyst reusability, reduced waste, improved work-up. | scribd.comacs.org |

| Claisen-Schmidt Condensation | Solvent-Free Conditions | Grinding reactants with solid NaOH | High yields, easy isolation, reduced solvent waste. | researchgate.netrsc.org |

| Claisen-Schmidt Condensation | Microwave Irradiation | Aldehyde + Ketone + Base under MW | Shorter reaction times, improved yields. | numberanalytics.comnih.gov |

| Claisen-Schmidt Condensation | Heterogeneous Catalysis | Nano-structured MgO | Efficient, recyclable catalyst. | researchgate.net |

Stereoselective Synthetic Approaches for Chiral Propiophenone and Chalcone Derivatives.acs.orgresearchgate.net

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry and pharmaceutical development. Chiral propiophenones and chalcone derivatives, which possess one or more stereogenic centers, are valuable building blocks for a variety of biologically active molecules. Consequently, the development of stereoselective synthetic methods to control the three-dimensional arrangement of atoms in these structures is of significant interest. Key strategies are centered on catalytic asymmetric reactions, where a small amount of a chiral catalyst directs the formation of one enantiomer over the other. These approaches include asymmetric conjugate additions to chalcone precursors, asymmetric hydrogenations, and other organocatalytic or metal-catalyzed transformations.

A predominant method for establishing chirality in the synthesis of propiophenone analogues is the asymmetric Michael addition to chalcones. nih.gov Chalcones, as α,β-unsaturated carbonyl compounds, are excellent Michael acceptors. The conjugate addition of a nucleophile creates a new stereocenter at the β-position, and subsequent protonation of the resulting enolate can generate a second stereocenter at the α-position. The stereochemical outcome of this protonation is crucial for forming the final chiral propiophenone structure. Various catalytic systems have been developed to control the enantioselectivity of this key carbon-carbon bond-forming reaction. nih.gov

Organocatalysis, utilizing small chiral organic molecules, has emerged as a powerful tool for these transformations. Chiral squaramide-based organocatalysts, derived from cinchona alkaloids, have proven effective in promoting the asymmetric Michael addition of nitroalkanes to chalcones. acs.org These catalysts function through hydrogen bonding, activating the chalcone and orienting the nucleophile for a stereoselective attack. Research has shown that these bifunctional catalysts, possessing both a hydrogen-bond donor (squaramide) and a Lewis basic site (tertiary amine of the cinchona alkaloid), can achieve high yields and excellent enantioselectivities with low catalyst loading. acs.org For instance, the reaction between nitromethane (B149229) and chalcone can be catalyzed by squaramide derivatives to afford the desired products in over 97% yield and with up to 96% enantiomeric excess (ee). acs.org

Vicinal primary-diamine salts have also been employed as effective organocatalysts. The asymmetric Michael addition of pyrrolones to chalcones, catalyzed by a catalyst derived from 1,2-diaminocyclohexane, proceeds with high efficiency, yielding the corresponding adducts in up to 90% yield and 95% ee. rsc.org

Another significant approach involves the use of chiral phase-transfer catalysts (PTCs). These catalysts facilitate the reaction between reactants located in immiscible phases, such as a solid inorganic base and an organic solvent. Cinchona alkaloid-derived quaternary ammonium (B1175870) salts have been developed as multisite PTCs for the highly enantioselective Michael addition of diethyl malonate to various chalcones. thieme-connect.com This methodology provides the Michael adducts in very good yields and high enantiomeric excesses under mild, biphasic reaction conditions. thieme-connect.com

Metal-based chiral catalysts also play a crucial role. A chiral sodium glycerophosphate has been successfully used as a catalyst in the Michael addition of methyl malonate to a range of chalcones, providing the target adducts in satisfactory yields and good enantiomeric excesses. nih.gov Furthermore, novel polymer-anchored chiral catalysts have been developed. An insoluble polymer containing chiral lithium and aluminum active centers, derived from a chiral ligand, effectively catalyzes the asymmetric Michael addition of nitro compounds and thiols to chalcones. acs.org This system offers the advantage of easy catalyst recovery and reuse through simple filtration. acs.org

While conjugate addition is a primary route, asymmetric hydrogenation of the carbon-carbon double bond in chalcones represents an alternative pathway to chiral propiophenone derivatives. Although research in this specific area is less detailed, the broader field of asymmetric hydrogenation of ketones to produce chiral alcohols is well-established. acs.org For example, iron-based catalysts combined with chiral macrocyclic ligands have been used for the asymmetric hydrogenation of a wide variety of ketones, affording chiral alcohols with high enantioselectivities. acs.org This technology could potentially be adapted for the enantioselective reduction of the olefinic bond in chalcone substrates.

The following tables summarize findings from various studies on the stereoselective synthesis of chiral chalcone derivatives via Michael addition.

Table 1: Organocatalytic Asymmetric Michael Addition of Nitroalkanes to Chalcones Using Chiral Squaramides acs.org

| Entry | Chalcone Derivative | Nitroalkane | Catalyst (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 1 | Chalcone | Nitromethane | VI (1) | >99 | 94 (R) |

| 2 | 4-Methylchalcone | Nitromethane | VI (1) | >99 | 93 (R) |

| 3 | 4-Methoxychalcone | Nitromethane | VI (1) | 98 | 93 (R) |

| 4 | 4-Chlorochalcone | Nitromethane | VI (1) | >99 | 96 (R) |

| 5 | Chalcone | Nitroethane | VI (5) | 96 | 95 (R) |

Table 2: Chiral Sodium Glycerophosphate Catalyzed Michael Addition of Dimethyl Malonate to Chalcones nih.gov

| Entry | Chalcone Substituent (Ar) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 1 | Phenyl | 70 | 80 |

| 2 | 4-Chlorophenyl | 85 | 75 |

| 3 | 4-Nitrophenyl | 90 | 85 |

| 4 | 4-Methoxyphenyl | 60 | 70 |

| 5 | 2-Naphthyl | 65 | 78 |

Table 3: Asymmetric Michael Addition Using a Polymer-Anchored Chiral Catalyst acs.org

| Entry | Michael Acceptor | Michael Donor | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | Chalcone | Nitromethane | 80 | 90 |

| 2 | Cyclohexenone | Nitromethane | 75 | 85 |

| 3 | Cyclopentenone | Nitromethane | 70 | 82 |

| 4 | Cyclohexenone | Thiophenol | 90 | 60 |

Advanced Structural Characterization and Computational Chemical Studies of 3 3 Chlorophenyl 4 Methylpropiophenone

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to determining the molecular structure of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For 3-(3-Chlorophenyl)-4'-methylpropiophenone, ¹H and ¹³C NMR spectroscopy would provide critical information.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on both the chlorophenyl and methylphenyl rings, with their chemical shifts and splitting patterns (coupling) revealing their relative positions. The methylene (B1212753) protons (-CH₂-) adjacent to the carbonyl group and the other methylene protons would appear as triplets. The methyl group (-CH₃) on the tolyl ring would present as a singlet.

¹³C NMR: The carbon NMR spectrum would show unique resonances for each carbon atom in the molecule, including the carbonyl carbon, the carbons of the two aromatic rings, the methylene carbons, and the methyl carbon.

Hypothetical ¹H NMR Data Interpretation

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| Aromatic (Chlorophenyl) | 7.2 - 7.5 | Multiplet |

| Aromatic (Methylphenyl) | 7.1 - 7.8 | Multiplets (2 Doublets) |

| Methylene (-COCH₂-) | ~3.2 | Triplet |

| Methylene (-ArCH₂-) | ~3.0 | Triplet |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

IR Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically found in the range of 1670-1690 cm⁻¹. Other significant peaks would include C-H stretching vibrations from the aromatic and aliphatic parts of the molecule, C=C stretching from the aromatic rings, and a C-Cl stretching vibration.

Key Expected Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O | Stretch | 1670 - 1690 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Aromatic C=C | Stretch | 1400 - 1600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural identification. The molecular formula for this compound is C₁₆H₁₅ClO, giving it a molecular weight of approximately 258.74 g/mol . The mass spectrum would show a molecular ion peak (M⁺) and an M+2 peak with an intensity ratio of about 3:1, which is characteristic of the presence of a single chlorine atom. Common fragmentation patterns would likely involve cleavage alpha to the carbonyl group, leading to characteristic fragment ions.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide definitive information on bond lengths, bond angles, and intermolecular interactions in the solid state. However, there are no published crystal structures for this specific compound in crystallographic databases.

Quantum Chemical Computations and Theoretical Modeling

In the absence of experimental data, computational methods can predict molecular properties.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Vibrational Spectra Prediction

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), could be employed to:

Optimize the molecular geometry to predict bond lengths and angles in the gas phase.

Predict the IR and Raman vibrational frequencies. These theoretical spectra can be compared with experimental spectra (if available) to aid in the assignment of vibrational modes.

Calculate NMR chemical shifts, providing a theoretical counterpart to experimental NMR data.

Theoretical studies on similar molecules have shown that DFT calculations can provide results that are in good agreement with experimental data, making it a valuable tool for structural elucidation. sci-hub.sepnrjournal.com

Conformational Analysis and Potential Energy Surface Studies

A conformational analysis would identify the most stable three-dimensional arrangements (conformers) of the molecule. This is typically done by systematically rotating the key single bonds—specifically the C-C bonds of the propiophenone (B1677668) backbone. A Potential Energy Surface (PES) scan would be generated by calculating the relative energy of the molecule at each rotational step. The minima on this surface correspond to stable conformers, while the peaks represent the energy barriers for rotation between them. For this compound, key dihedral angles to be studied would include the rotation around the bond connecting the carbonyl group to the 4'-methylphenyl ring and the bond connecting the carbonyl to the adjacent methylene group. This analysis would reveal the most likely shapes the molecule adopts.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)

This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The analysis would involve visualizing the spatial distribution of these orbitals to see which parts of the molecule are involved in electron donation and acceptance. For this compound, it would be expected that the π-systems of the aromatic rings and the carbonyl group would be the primary contributors to these frontier orbitals.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity and Interaction Prediction

An MEP map illustrates the electrostatic potential on the electron density surface of the molecule. It uses a color scale to identify regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue). This map is invaluable for predicting how the molecule will interact with other chemical species. Electron-rich areas, such as around the carbonyl oxygen, are likely sites for electrophilic attack. Electron-poor regions, often found around hydrogen atoms, indicate sites for nucleophilic attack. The MEP map would provide a clear visual guide to the reactive sites of this compound.

Predictive Studies on Spectroscopic Parameters (e.g., NMR, IR)

Computational methods can predict the spectroscopic signatures of a molecule.

Predicted IR Spectrum: By calculating the vibrational frequencies of the molecule's bonds, a theoretical Infrared (IR) spectrum can be generated. This would show expected peaks for key functional groups, such as the C=O stretch of the ketone, the C-Cl stretch, and the various C-H and C=C stretches of the aromatic rings.

Predicted NMR Spectrum: Theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be calculated. These predictions are based on the magnetic shielding environment of each nucleus in the optimized molecular geometry. Comparing these predicted spectra to experimental data is a powerful method for confirming the structure of a synthesized compound.

Without access to a specific computational study on this compound, providing detailed data tables and research findings for these sections is not possible.

Biological Activity Investigations and Structure Activity Relationship Sar Studies of 3 3 Chlorophenyl 4 Methylpropiophenone and Derivatives

Identification and Characterization of Putative Molecular Targets

The structural motifs present in 3-(3-Chlorophenyl)-4'-methylpropiophenone suggest several potential molecular targets within the central nervous system and other biological systems. Insights can be drawn from research on analogous compounds.

Enzyme Inhibition and Modulation Studies

Based on the chemical architecture of propiophenone (B1677668) derivatives, a primary area of investigation for enzymatic interaction involves monoamine oxidases (MAO). However, a broader consideration of enzyme inhibition is warranted. For instance, studies on other chloro-substituted compounds have revealed inhibitory activity against a range of enzymes. While not directly related to the propiophenone core, research on 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated potent urease inhibition. scielo.br This highlights the potential for the chlorophenyl group to contribute to interactions with various enzyme active sites.

Future research could explore the inhibitory potential of this compound against a panel of enzymes, including but not limited to:

Monoamine Oxidases (MAO-A and MAO-B): To assess its potential to modulate neurotransmitter levels.

Cholinesterases (AChE and BChE): Given that some CNS-active compounds interact with these enzymes.

Cytochrome P450 (CYP) Isozymes: To understand its metabolic profile and potential for drug-drug interactions.

Receptor Interaction and Functional Assays

The core structure of this compound, a substituted cathinone (B1664624), strongly suggests interaction with monoamine transporters. Research on synthetic cathinones has consistently demonstrated that these compounds can inhibit the reuptake of dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT). nih.gov The specific substitution pattern on the aromatic rings and the alkyl chain significantly influences the potency and selectivity for these transporters.

For instance, early structure-activity relationship (SAR) studies on cathinone analogues indicated that aryl substitution generally reduces or abolishes amphetamine-like stimulant actions, suggesting a modification of transporter interaction. nih.gov The presence of the 3-chloro substituent on the phenyl ring and the 4'-methyl group on the benzoyl moiety of this compound would be expected to modulate its affinity and activity at DAT, NET, and SERT compared to unsubstituted cathinone.

| Transporter | Predicted Interaction | Rationale Based on Analogues |

|---|---|---|

| Dopamine Transporter (DAT) | Inhibition of uptake | The cathinone scaffold is a well-established DAT inhibitor. nih.gov |

| Norepinephrine Transporter (NET) | Inhibition of uptake | N-alkylation and aryl substitution in cathinones influence NET activity. nih.gov |

| Serotonin Transporter (SERT) | Potential for uptake inhibition | Aryl substitutions can introduce or enhance SERT interaction. nih.gov |

Exploration of Covalent Adduct Formation with Biomolecules

The propiophenone structure contains a ketone functional group, which, under certain physiological conditions, could potentially participate in covalent bond formation with biological nucleophiles. While not a classic Michael acceptor, the potential for forming adducts, for example with flavin-containing enzymes, has been observed with other molecules containing reactive moieties. For instance, some inhibitors form covalent adducts with the flavin cofactor of enzymes like monoamine oxidase. While speculative for this compound without direct evidence, this remains a plausible mechanism of interaction that could lead to irreversible inhibition of target enzymes. Further investigation into its reactivity with biological nucleophiles would be necessary to confirm this potential.

Comprehensive Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

The specific substitutions on the this compound scaffold are crucial determinants of its biological activity and physicochemical properties.

Influence of Halogenation and Alkyl Substituents on Biological Activity and Reactivity

The presence and position of the chlorine atom on the phenyl ring are expected to significantly impact the compound's properties. Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its targets. nih.govbiointerfaceresearch.com The 3-chloro substitution, in particular, can alter the electronic distribution of the aromatic ring, potentially affecting its interaction with receptor sites. In some classes of compounds, halogen substituents have been shown to enhance biological activity. For example, in a series of tricyclic flavonoids, halogenation increased antibacterial properties in ascending order from fluorine to iodine, suggesting that atomic size and lipophilicity play a key role. researchgate.net

| Substituent | Position | Predicted Effect on Properties | General Rationale |

|---|---|---|---|

| Chloro | 3-phenyl | Increased lipophilicity, altered electronic properties, potential for enhanced binding affinity. | Halogens are known to modulate pharmacokinetic and pharmacodynamic properties. nih.govbiointerfaceresearch.com |

| Methyl | 4'-benzoyl | Increased lipophilicity, steric influence on receptor binding. | Alkyl groups can enhance hydrophobic interactions within a binding site. |

Stereochemical Effects on Pharmacological Profiles

The alpha-carbon of the propiophenone side chain in this compound is a chiral center, meaning the compound can exist as two enantiomers (R and S). It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and toxicities. nih.govresearchgate.net This is because biological targets, such as receptors and enzymes, are themselves chiral and can interact differently with each enantiomer.

Positional Isomerism Effects on Target Affinity and Selectivity

The placement of substituents, such as chloro and methyl groups, on the aromatic rings of psychoactive compounds is a critical determinant of their pharmacological profile, significantly influencing their affinity and selectivity for biological targets like monoamine transporters. Structure-activity relationship (SAR) studies on synthetic cathinones reveal that even minor changes in substituent position can lead to profound differences in biological activity. nih.govresearchgate.net

For instance, altering the position of a halogen on the phenyl ring of a cathinone derivative can shift its potency and selectivity between the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Studies comparing 3- and 4-substituted chloro- and fluoro-methcathinone analogs have demonstrated these effects. Generally, substitution at the 4-position (para) of the phenyl ring tends to enhance activity at SERT relative to DAT. nih.gov For example, 4-chloromethcathinone (4-CMC) and 4-bromomethcathinone (B12749380) display greater potency at SERT compared to the parent compound, methcathinone. nih.gov Conversely, moving the substituent to the 3-position (meta) or 2-position (ortho) can alter this balance, often favoring DAT or NET activity.

Table 1: Effect of Phenyl Ring Substitution on Monoamine Transporter Inhibition for Selected Cathinones This table illustrates the principle of how substituent changes affect transporter affinity, using data from known cathinone analogs. IC50 values represent the concentration of the drug required to inhibit 50% of transporter activity.

| Compound | Substitution | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | DAT/SERT Selectivity Ratio |

|---|---|---|---|---|---|

| Methcathinone | None | 127 | 47 | 3131 | 24.6 |

| Mephedrone | 4-Methyl | 121 | 50 | 500 | 4.1 |

| 4-CMC | 4-Chloro | 103 | 66 | 89 | 0.86 |

| 3-FMC | 3-Fluoro | 262 | 53 | 1488 | 5.7 |

| 4-FMC | 4-Fluoro | 148 | 44 | 557 | 3.8 |

Data compiled from various sources on synthetic cathinone pharmacology.

Computational Approaches in SAR: Molecular Docking and Molecular Dynamics Simulations

Computational chemistry provides powerful tools to investigate the interactions between small molecules and their biological targets at an atomic level, offering insights that complement experimental data. Molecular docking and molecular dynamics (MD) simulations are particularly valuable for elucidating the SAR of compounds like this compound and its cathinone analogs. nih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor or enzyme. kean.edu Studies on synthetic cathinones binding to monoamine transporters have identified key amino acid residues that form the binding pocket. For the human dopamine transporter (hDAT), residues such as Phe76, Asp79, Val152, Tyr156, and Phe320 are crucial for ligand interaction. tandfonline.comresearchgate.net Docking simulations can reveal how different substituents and their positions influence binding affinity. For example, a chloro group at the 3-position of the phenyl ring would be predicted to form specific hydrophobic or halogen-bond interactions within the hDAT pocket, while the 4'-methyl group would engage with a different sub-pocket. These simulations can explain why positional isomers exhibit different potencies. tandfonline.com

Molecular dynamics simulations build upon docking results by simulating the movement of atoms in the ligand-protein complex over time. This provides a dynamic view of the binding stability and conformational changes that occur upon ligand binding. MD simulations have been used to confirm the stability of cathinone derivatives within the active site of hDAT, showing that potent ligands maintain key non-bonded interactions over the simulation period. tandfonline.comresearchgate.net These computational approaches are instrumental in building predictive 3D-QSAR (Quantitative Structure-Activity Relationship) models, which can forecast the biological activity of novel, untested compounds based on their structural features. nih.gov

Preclinical In Vitro and In Vivo Model Systems for Mechanistic Elucidation

To understand the mechanism of action of a compound, in vitro cell-based assays are indispensable. These assays allow for the precise measurement of a drug's effect on its intended target and downstream cellular pathways in a controlled environment. For psychoactive compounds like cathinone derivatives, the primary assays involve measuring interactions with monoamine transporters.

A common method uses human embryonic kidney (HEK-293) cells or other cell lines that have been genetically modified to express a specific human transporter protein (e.g., hDAT, hSERT, or hNET). Researchers can then perform neurotransmitter uptake inhibition assays. In these experiments, cells are exposed to the test compound before the addition of a radiolabeled neurotransmitter (e.g., [³H]dopamine). The potency of the compound is determined by its ability to block the uptake of the radiolabeled substrate into the cells, quantified as an IC50 value.

Another critical assay distinguishes between transporter inhibitors (which act like cocaine) and transporter substrates or "releasers" (which act like amphetamine). acs.org This is often done through neurotransmitter release assays, where cells pre-loaded with a radiolabeled neurotransmitter are exposed to the test compound, and the amount of radioactivity released into the extracellular medium is measured. nih.gov

More recently, advanced techniques have been developed to measure target engagement directly within intact cells. nih.gov The Cellular Thermal Shift Assay (CETSA), for example, assesses whether a compound binds to its target protein by measuring changes in the protein's thermal stability. Successful binding of a ligand typically stabilizes the protein, increasing its melting temperature. These assays are crucial for confirming that a compound reaches and interacts with its intended target in a cellular context.

Animal models are essential for evaluating the integrated physiological and behavioral effects of a compound and for assessing its potential for abuse or therapeutic use. For stimulants, rodent models are widely employed to study effects relevant to stimulant use disorder. nih.gov

Locomotor Activity: A simple screen for psychostimulant effects involves measuring locomotor activity in mice or rats in an open-field arena. researchgate.net Compounds that increase dopamine and norepinephrine signaling, like many cathinones, typically produce a dose-dependent increase in horizontal and vertical movement. nih.gov This assay helps determine a compound's potency and duration of action in vivo.

Drug Discrimination: This model assesses the subjective effects of a drug. Animals (usually rats or non-human primates) are trained to recognize the internal state produced by a known drug of abuse (e.g., cocaine or methamphetamine) and to make a specific response (e.g., pressing one of two levers) to receive a reward. They are then tested with a novel compound to see if it substitutes for the training drug, indicating a similar subjective effect and, by extension, a similar potential for abuse. researchgate.net

Self-Administration: This is considered the gold standard for assessing the reinforcing properties and abuse liability of a drug. nih.gov Animals are surgically fitted with intravenous catheters and learn to perform an action, such as pressing a lever, to receive an infusion of the drug. The rate and pattern of lever pressing indicate how reinforcing the drug is. The motivation to take the drug can be further tested using a progressive-ratio schedule, where the number of responses required for each infusion increases over time.

These preclinical models provide critical data on the behavioral pharmacology of novel compounds. For a substance like this compound, these models would be necessary to characterize its stimulant properties and to predict its potential public health risk or therapeutic utility.

Metabolic Profiling and Biotransformation Pathways of Propiophenone Derivatives

Identification of Key Metabolites

While specific metabolic studies on 3-(3-Chlorophenyl)-4'-methylpropiophenone are not extensively documented in publicly available literature, the identification of its key metabolites can be inferred from the well-characterized metabolism of analogous structures, particularly bupropion (B1668061). Bupropion, which shares the 3-chlorophenyl ketone core, undergoes extensive metabolism to form active metabolites.

The primary metabolites anticipated for this compound would likely arise from two main transformation pathways: hydroxylation and reduction of the carbonyl group.

Hydroxylated Metabolites: Drawing a parallel with bupropion, which is hydroxylated on its tert-butyl group, a probable metabolic pathway for this compound is hydroxylation. nih.govresearchgate.netumich.edu Potential sites for hydroxylation include the methyl group of the propiophenone (B1677668) moiety and the methyl group on the phenyl ring. Aromatic hydroxylation on either of the phenyl rings is also a possibility.

Reduced Metabolites: Similar to the metabolic pathway of bupropion, which is reduced to threohydrobupropion and erythrohydrobupropion, the ketone group of this compound is expected to be a target for carbonyl reductases. umich.educlinpgx.orgnih.gov This would result in the formation of the corresponding secondary alcohol, 1-(3-chlorophenyl)-2-(4-methylphenyl)propan-1-ol.

A summary of the expected key metabolites is presented in the table below.

| Metabolite Type | Predicted Structure | Metabolic Reaction |

| Hydroxylated Metabolite | 3-(3-Chlorophenyl)-1-(4-(hydroxymethyl)phenyl)propan-1-one | Benzylic hydroxylation |

| Reduced Metabolite | 1-(3-Chlorophenyl)-1-(4-methylphenyl)propan-1-ol | Ketone reduction |

Elucidation of Metabolic Pathways and Enzymatic Transformations

The metabolic pathways of this compound are likely to be governed by the same classes of enzymes responsible for the biotransformation of other propiophenone derivatives. The primary enzymatic transformations are expected to be oxidation by cytochrome P450 (CYP) enzymes and reduction by carbonyl reductases.

Cytochrome P450-Mediated Oxidation: The hydroxylation of bupropion is almost exclusively mediated by the CYP2B6 isoform. nih.govresearchgate.netnih.gov Given the structural similarity, it is highly probable that CYP2B6 also plays a crucial role in the oxidative metabolism of this compound. Other CYP isoforms, such as CYP2C19, have been implicated in minor metabolic pathways of bupropion and could also contribute to the metabolism of this compound. clinpgx.orgmdpi.comresearchgate.net

Carbonyl Reductase-Mediated Reduction: The formation of the alcohol metabolites, threohydrobupropion and erythrohydrobupropion from bupropion, is catalyzed by carbonyl reductases. umich.educlinpgx.orgnih.gov These enzymes are found in the cytosol and are expected to be responsible for the reduction of the ketone functional group in this compound to its corresponding alcohol.

The anticipated metabolic pathways are summarized in the following table:

| Metabolic Pathway | Enzyme Family | Key Isoform (Predicted) | Resulting Metabolite Type |

| Hydroxylation | Cytochrome P450 | CYP2B6 | Hydroxylated derivatives |

| Ketone Reduction | Carbonyl Reductases | Not specified | Alcohol derivatives |

Investigation of Metabolic Stability in Preclinical Biological Systems

The metabolic stability of a compound, often assessed in preclinical biological systems like liver microsomes, provides crucial information about its potential in vivo half-life and clearance. Human liver microsomes are a standard in vitro model for studying Phase I metabolism as they contain a high concentration of CYP enzymes. nih.gov

For bupropion, in vitro studies using human liver microsomes have determined the kinetic parameters for its hydroxylation. The Michaelis-Menten constant (Km), which reflects the substrate concentration at half the maximum velocity of the reaction, and the maximum reaction velocity (Vmax) have been established for the formation of hydroxybupropion. nih.govnih.gov

While direct experimental data for this compound is not available, it is reasonable to anticipate that its metabolic stability would be comparable to that of bupropion, given their structural similarities. An in vitro assay using human liver microsomes would be the standard approach to determine the intrinsic clearance of this compound.

The following table presents representative kinetic data for the metabolism of bupropion in human liver microsomes, which can serve as an estimate for the metabolic stability of this compound.

| Compound | Metabolic Reaction | Enzyme | Km (µM) | Vmax (pmol/min/mg protein) |

| Bupropion | Hydroxylation | CYP2B6 | 89 (± 14) nih.gov | 131.2 (± 5.6) nih.gov |

Development and Validation of Advanced Analytical Methodologies for 3 3 Chlorophenyl 4 Methylpropiophenone

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are paramount for separating 3-(3-Chlorophenyl)-4'-methylpropiophenone from complex mixtures and accurately determining its concentration. Gas and liquid chromatography, particularly when coupled with mass spectrometry, provide the high levels of selectivity and sensitivity required for rigorous analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The methodology involves vaporizing the sample and separating its components in a gaseous mobile phase. The mass spectrometer then detects and identifies the separated compounds based on their mass-to-charge ratio.

Detailed research on analogous compounds, such as 4'-Methylpropiophenone (B145568), provides a framework for a suitable GC-MS method. The compound is separated on a capillary column, and the mass spectrometer is operated in electron ionization (EI) mode, which generates a reproducible fragmentation pattern that serves as a chemical fingerprint for identification.

A typical systematic toxicological analysis procedure using full-scan GC-MS involves steps like acid hydrolysis, liquid-liquid extraction, and acetylation to enhance the detection of target analytes and their metabolites. nih.gov

Table 1: Representative GC-MS Method Parameters for Propiophenone (B1677668) Derivatives

| Parameter | Condition |

|---|---|

| Column | HP-1MS (100% dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 280 °C |

| Injection Mode | Split (e.g., 1:5 or 1:50) |

| Carrier Gas | Helium, constant flow (e.g., 1.2 ml/min) |

| Oven Program | Initial temp 170°C for 1 min, ramp to 190°C at 8°C/min, then to 293°C at 18°C/min, hold for 7.1 min, ramp to 325°C at 50°C/min, hold for 6.1 min |

| MS Transfer Line Temp | 235 °C |

| Ion Source | Electron Ionization (EI) at 70 eV |

| MS Source Temperature | 280 °C |

| MS Quadrupole Temp | 180 °C |

| Scan Range | m/z 50-550 amu |

Data adapted from methodologies used for structurally similar compounds. policija.si

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For compounds that may not be sufficiently volatile or thermally stable for GC-MS, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. This technique separates compounds in a liquid mobile phase before detection by a tandem mass spectrometer, which offers exceptional sensitivity and specificity.

A selective and sensitive LC-MS/MS method can be developed for the trace-level quantification of substances containing the 3-chlorophenyl moiety. researchgate.net The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode allows for the precise detection of the target analyte even at very low concentrations, by monitoring specific precursor-to-product ion transitions. researchgate.net Positive electrospray ionization (ESI) is a commonly employed ionization source for this class of compounds. researchgate.net

Table 2: Representative LC-MS/MS Method Parameters for Chlorophenyl Compounds

| Parameter | Condition |

|---|---|

| Column | C18 symmetry (e.g., Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid and 1mM Ammonium (B1175870) formate (B1220265) in water |

| Mobile Phase B | 0.1% Formic acid in methanol (B129727) or acetonitrile |

| Flow Rate | 1.0 ml/min |

| Gradient | Example: Start at 5% B, ramp to 70% B over 6 min, then to 100% B over 5 min, hold and re-equilibrate |

| Ion Source | Electrospray Ionization (ESI), Positive Mode |

| Drying Gas Temp | 325 °C |

| Nebulizer Pressure | 25-45 psig |

| Capillary Voltage | 4000 V |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Data synthesized from established methods for related compounds. policija.siresearchgate.net

Spectroscopic Analytical Methods for Qualitative and Quantitative Analysis (e.g., Fourier Transform Infrared Spectroscopy)

Spectroscopic methods are essential for the qualitative identification and structural elucidation of this compound. Fourier Transform Infrared (FTIR) spectroscopy, in particular, is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

In an FTIR analysis, infrared radiation is passed through a sample. The molecule absorbs radiation at specific frequencies corresponding to the vibrational energies of its functional groups. The resulting spectrum is a unique fingerprint of the molecule. For this compound, key absorption bands would be expected that confirm its structure.

Table 3: Expected FTIR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| C=O (Aryl Ketone) | 1685 - 1665 | Stretch |

| C-H (Aromatic) | 3100 - 3000 | Stretch |

| C-H (Aliphatic) | 3000 - 2850 | Stretch |

| C=C (Aromatic Ring) | 1600 - 1450 | Stretch |

| C-Cl (Aryl Halide) | 1100 - 1000 | Stretch |

| C-H (Aromatic Bend) | 900 - 675 | Out-of-plane bend, indicative of substitution pattern |

Expected ranges are based on standard FTIR correlation tables. mdpi.comupdatepublishing.com

The analysis would typically be performed using an Attenuated Total Reflectance (ATR) accessory, with a scan range of 4000-400 cm⁻¹ and a resolution of 4 cm⁻¹.

Advanced Sample Preparation Techniques (e.g., solid-phase extraction, fabric phase sorptive extraction)

Effective sample preparation is a critical step to remove interfering matrix components and concentrate the analyte before instrumental analysis. phenomenex.com This ensures higher sensitivity and prolongs the life of the analytical instrumentation.

Solid-Phase Extraction (SPE) is a widely used technique for purifying samples. The process involves passing a liquid sample through a solid adsorbent (the stationary phase), which retains the analyte. Interfering substances are washed away, and the purified analyte is then eluted with a different solvent. For a moderately polar compound like this compound, a reversed-phase SPE cartridge (e.g., C18) would be suitable.

A typical SPE workflow would include:

Conditioning: The sorbent is treated with a solvent like methanol, followed by water or a buffer to prepare it for sample loading.

Loading: The sample, dissolved in a suitable solvent, is passed through the cartridge. The analyte adsorbs to the sorbent.

Washing: A weak solvent is passed through the cartridge to remove impurities that are not strongly bound to the sorbent.

Elution: A strong solvent is used to disrupt the analyte-sorbent interaction and elute the purified this compound for analysis.

Fabric Phase Sorptive Extraction (FPSE) is a more recent evolution of SPE that utilizes a flexible fabric substrate coated with a sorbent. This technique offers high sorbent loading and faster extraction times compared to traditional packed-bed SPE cartridges.

Method Validation for Research Applications (e.g., selectivity, sensitivity, accuracy, precision)

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. gavinpublishers.com It is a regulatory requirement and ensures the quality and reliability of analytical data. Key validation parameters are established by guidelines from the International Council for Harmonisation (ICH).

For a quantitative method analyzing this compound, the following parameters would be evaluated:

Selectivity/Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities or matrix components. This is often demonstrated by analyzing blank and spiked samples to show no significant interference at the analyte's retention time.

Sensitivity (LOD/LOQ): The Limit of Detection (LOD) is the lowest concentration of the analyte that can be reliably detected, while the Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. researchgate.net

Accuracy: The closeness of the test results to the true value. It is typically assessed by analyzing samples with a known concentration (spiked samples) and calculating the percent recovery.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability), and is expressed as the relative standard deviation (%RSD).

Linearity and Range: Linearity is the ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations over which the method is shown to be linear, accurate, and precise. pharmaerudition.org

Table 4: Example Validation Parameters for a Quantitative LC-MS/MS Method

| Validation Parameter | Example Acceptance Criteria/Result |

|---|---|

| Linearity Range | 0.03 - 1.5 ppm |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.01 ppm |

| Limit of Quantitation (LOQ) | 0.03 ppm |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | < 2.0% |

Data based on a validated method for a structurally related compound. researchgate.net

Chemical Reactivity and Synthetic Applications of 3 3 Chlorophenyl 4 Methylpropiophenone in Organic Synthesis

Analysis of Fundamental Chemical Reactions

The reactivity of 3-(3-Chlorophenyl)-4'-methylpropiophenone is governed by its principal functional groups: the ketone, the electron-rich 4'-methylphenyl ring, and the electron-deficient 3-chlorophenyl ring.

The oxidation of this compound can be directed at either the ketone's side chain or the aromatic methyl group, depending on the reaction conditions. The ketone itself is relatively resistant to oxidation without carbon-carbon bond cleavage. However, a common reaction for such ketones is the Baeyer-Villiger oxidation, which would involve the insertion of an oxygen atom adjacent to the carbonyl group to form an ester. Treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), could potentially yield two isomeric ester products, 4-methylphenyl 3-chlorophenylpropanoate or ethyl 3-chlorophenylbenzoate, with the migratory aptitude of the adjacent groups influencing the product ratio.

The aromatic rings are generally stable to oxidation, but the methyl group on the 4'-methylphenyl ring is susceptible to oxidation under strong oxidizing conditions. Reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid could convert the methyl group to a carboxylic acid, yielding 4-(3-(3-chlorophenyl)propanoyl)benzoic acid. This transformation significantly alters the electronic properties of the ring.

Table 1: Potential Oxidation Reactions

| Reaction Type | Reagent Example | Target Site | Potential Product |

|---|---|---|---|

| Baeyer-Villiger Oxidation | m-CPBA | Ketone | 4-methylphenyl 3-chlorophenylpropanoate |

The carbonyl group is readily reduced to either a secondary alcohol or a methylene (B1212753) group. Standard hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would reduce the ketone to the corresponding secondary alcohol, 1-(4-methylphenyl)-3-(3-chlorophenyl)propan-1-ol. This introduces a new chiral center into the molecule.

For complete deoxygenation of the carbonyl to a methylene group (CH₂), harsher reduction methods are employed. The Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures) would convert this compound into 1-chloro-3-(3-(p-tolyl)propyl)benzene.

Table 2: Common Reduction Reactions of the Carbonyl Group

| Reaction Type | Reagent Example | Product Functional Group | Product Name |

|---|---|---|---|

| Hydride Reduction | NaBH₄ | Secondary Alcohol | 1-(4-methylphenyl)-3-(3-chlorophenyl)propan-1-ol |

Electrophilic aromatic substitution (EAS) is a fundamental reaction for modifying aromatic rings. total-synthesis.commasterorganicchemistry.com The outcome of EAS on this compound is determined by the directing effects of the substituents on each ring. uci.edu

On the 4'-methylphenyl ring: This ring is substituted with an activating, ortho-, para-directing methyl group and a deactivating, meta-directing acyl group (-C(O)CH₂CH₂-Ar). The powerful activating effect of the methyl group will likely dominate, directing incoming electrophiles to the positions ortho to the methyl group (C3' and C5').

On the 3-chlorophenyl ring: This ring contains a deactivating but ortho-, para-directing chlorine atom and the deactivating alkyl chain. The chlorine atom will direct incoming electrophiles primarily to the C6 position (ortho) and the C4 position (para). Steric hindrance may influence the ratio of ortho to para substitution.

Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts acylation or alkylation (e.g., RCOCl/AlCl₃). masterorganicchemistry.com The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion. masterorganicchemistry.comyoutube.com

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction | Reagent | Target Ring | Predicted Major Product(s) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4'-methylphenyl | 3-(3-Chlorophenyl)-1-(4-methyl-3-nitrophenyl)propan-1-one |

| Bromination | Br₂, FeBr₃ | 3-chlorophenyl | 3-(4-bromo-3-chlorophenyl)-1-(4-methylphenyl)propan-1-one |

Derivatization and Analogue Synthesis for Structure-Activity Exploration

The synthesis of derivatives and analogues is a cornerstone of medicinal chemistry, used to probe the structure-activity relationship (SAR) of a lead compound. nih.govfrontiersin.orgnih.gov By systematically modifying the structure of this compound, researchers can identify the key molecular features responsible for its biological activity.

New halogenated and alkyl-substituted analogues can be readily synthesized using the electrophilic aromatic substitution reactions described previously (Section 7.1.3). For instance, bromination, chlorination, or iodination can introduce different halogens onto specific positions of either aromatic ring, allowing for an investigation into how the size and electronegativity of the halogen affect activity. Similarly, Friedel-Crafts alkylation can be used to introduce a variety of alkyl groups (e.g., ethyl, isopropyl) to explore the impact of steric bulk and lipophilicity on the molecule's function.

The propiophenone (B1677668) side chain offers several avenues for modification. The carbonyl group can be converted into other functional groups to explore different chemical interactions. For example, reductive amination can transform the ketone into a primary, secondary, or tertiary amine, introducing a basic center capable of forming salt bridges. The α-carbon (the CH₂ group adjacent to the carbonyl) can be functionalized, typically after an initial α-halogenation, to introduce new substituents.

Table 4: Potential Modifications of the Propiophenone Side Chain

| Reaction Type | Reagent Example | Resulting Moiety | Purpose in SAR Studies |

|---|---|---|---|

| Reductive Amination | RNH₂, NaBH₃CN | Amine | Introduce basicity, hydrogen bonding |

| Wittig Reaction | Ph₃P=CHR | Alkene | Alter geometry and rigidity |

| Aldol (B89426) Condensation | Aldehyde, Base | α,β-Unsaturated Ketone | Extend carbon chain, introduce new functional groups |

Through these varied synthetic strategies, the core structure of this compound can be systematically altered, providing a library of related compounds essential for detailed SAR analysis and the potential optimization of biological activity.

Role as a Chemical Intermediate in the Synthesis of Complex Organic Molecules

This compound, a substituted aromatic ketone, serves as a versatile intermediate in the multi-step synthesis of more complex organic structures. Its chemical architecture, featuring a 3-chlorophenyl group and a 4'-methylpropiophenone (B145568) backbone, allows it to be a precursor for various derivatives with potential applications in pharmacology and materials science. The reactivity of the compound is primarily centered around its carbonyl group and the adjacent alpha-carbon, which can participate in a range of organic reactions.

The synthesis of the parent compound can be achieved through the reduction of its unsaturated precursor, 3-(3-chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one, a chalcone (B49325) derivative. This chalcone is typically prepared via a Claisen-Schmidt condensation reaction between 3-chlorobenzaldehyde (B42229) and 4-methylacetophenone. Subsequent catalytic hydrogenation or other reduction methods can saturate the carbon-carbon double bond to yield this compound.

Precursor in the Synthesis of Pharmacologically Active Compounds (e.g., tolperisone (B1682978), bupropion (B1668061) analogues)

The unique structure of this compound incorporates key pharmacophores found in distinct classes of pharmacologically active compounds, positioning it as a valuable starting material for the synthesis of novel analogues.

Bupropion Analogues: Bupropion is an antidepressant characterized by its (±)-1-(3-chlorophenyl)-2-[(1,1-dimethylethyl)amino]-1-propanone structure. The synthesis of bupropion and its analogues typically begins with a 3-chloropropiophenone (B135402) core. This starting material undergoes α-bromination followed by nucleophilic substitution with an appropriate amine, such as tert-butylamine. nih.govbarrowneuro.org By applying a similar synthetic strategy to this compound, novel bupropion analogues can be generated. For instance, α-halogenation of the propiophenone chain followed by amination could yield compounds that retain the 3-chlorophenyl moiety of bupropion while incorporating the bulkier tolyl group, potentially altering the compound's interaction with dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters. nih.govnih.gov A series of bupropion analogues have been synthesized and evaluated to develop pharmacotherapies for addiction, with some showing increased dopamine uptake inhibition. nih.gov

Tolperisone Analogues: Tolperisone, a centrally acting muscle relaxant, is chemically known as 2-methyl-1-(4-methylphenyl)-3-(1-piperidinyl)-1-propanone. nih.gov Its synthesis is often achieved through a Mannich reaction involving 4'-methylpropiophenone, formaldehyde (B43269) (or a stable equivalent like 1,2-dioxolane), and piperidine. google.com The 4'-methylpropiophenone core of this compound makes it a suitable substrate for a similar Mannich reaction. Reacting it with an amine and formaldehyde would introduce an aminomethyl group at the alpha-position, leading to the synthesis of novel tolperisone analogues. These new structures would feature a 3-chlorophenyl substituent on the propane (B168953) backbone, which could influence their pharmacological profile and membrane-stabilizing effects. nih.govgoogle.com

| Target Compound Class | Key Precursor | Typical Reaction | Potential Analogue from this compound |

|---|---|---|---|

| Bupropion Analogues | 3-Chloropropiophenone | α-Halogenation followed by Amination | Analogues with a tolyl group in place of the phenyl group. |

| Tolperisone Analogues | 4'-Methylpropiophenone | Mannich Reaction | Analogues with a 3-chlorophenyl substituent on the propane chain. |

Applications in Catalysis and Materials Science (e.g., cobaloxime complexes)

The utility of this compound extends beyond pharmaceutical synthesis into the realms of catalysis and materials science, particularly as a building block for organometallic complexes like cobaloximes. Cobaloximes are coordination compounds that serve as important models for vitamin B12 and are investigated for their catalytic activity, especially in reactions like hydrogen evolution. bris.ac.uknih.govwikipedia.org

These complexes consist of a central cobalt atom coordinated to two dimethylglyoximate ligands in the equatorial plane and two axial ligands. bris.ac.ukwikipedia.org The synthesis of organocobaloximes can involve the reaction of a reduced Co(I) species with an organic halide. wikipedia.org Ketones such as 4'-methylpropiophenone can be utilized as precursors to synthesize ligands or organocobaloxime complexes that function as efficient catalysts for processes like the synthesis of cyclic carbonates. chemicalbook.com

The ketone functional group in this compound allows it to be incorporated into ligands for metal complexes. The presence of both the 3-chlorophenyl and 4-methylphenyl moieties could modulate the electronic and steric properties of the resulting cobaloxime complex, thereby influencing its stability and catalytic efficiency. researchgate.net This tunability is crucial for designing catalysts with specific activities for various organic transformations.

| Application Area | Relevant Complex | Role of the Propiophenone | Potential Impact of Substitution |

|---|---|---|---|

| Homogeneous Catalysis | Cobaloxime Complexes | Building block for ligands or organometallic complexes. chemicalbook.com | Modified electronic and steric properties of the catalyst. |

| Materials Science | Organometallic Polymers | Monomer precursor | Altered polymer properties (e.g., thermal stability, solubility). |

Electrochemical Reactions (e.g., electrocarboxylation)

Electrochemical methods offer a sustainable and efficient alternative for the synthesis of valuable organic compounds. Electrocarboxylation, in particular, is a significant reaction that utilizes carbon dioxide as a C1 feedstock to produce carboxylic acids. beilstein-journals.orgnih.gov Aromatic ketones, including 4'-methylpropiophenone, are known substrates for electrocarboxylation reactions. chemicalbook.com

The process involves the electrochemical reduction of the ketone at a cathode, which generates a radical anion. nih.gov This reactive intermediate can then couple with carbon dioxide, and after a second electron transfer and protonation, a carboxylic acid is formed. beilstein-journals.orgnih.gov This reaction typically occurs at the carbon atom alpha to the carbonyl group.

Given this precedent, this compound is an excellent candidate for electrocarboxylation. The electrochemical activation of its carbonyl group would facilitate the addition of CO2, leading to the synthesis of a novel α-aryl-α-methyl carboxylic acid derivative, specifically 2-(4-methylbenzoyl)-2-(3-chlorophenyl)propanoic acid. The reaction conditions, such as the electrode material, solvent, and supporting electrolyte, can be optimized to achieve high yields and selectivity. This method provides a green pathway to complex carboxylic acids, avoiding the use of more hazardous conventional reagents. beilstein-journals.orgmdpi.com

Emerging Research Directions and Translational Perspectives for Propiophenone Derivatives

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the process of drug discovery and chemical design. For propiophenone (B1677668) derivatives, these technologies offer the potential to accelerate the identification of new compounds with desired biological activities and to predict their properties with greater accuracy.